2-chloro-6-(trifluoroMethoxy)quinoline
Description
Properties
IUPAC Name |
2-chloro-6-(trifluoromethoxy)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3NO/c11-9-4-1-6-5-7(16-10(12,13)14)2-3-8(6)15-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUHOENFIJDDJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Cl)C=C1OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(trifluoromethoxy)quinoline typically involves the reaction of 2-chloroquinoline with trifluoromethoxy reagents under specific conditions. One common method includes the use of trifluoromethyl ether as a reagent in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-(trifluoromethoxy)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Substitution: The quinoline ring can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitrogen atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used.
Electrophilic Substitution: Reagents like bromine, chlorine, and nitronium ions are employed.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Products include 2-amino-6-(trifluoromethoxy)quinoline, 2-thio-6-(trifluoromethoxy)quinoline, and 2-alkoxy-6-(trifluoromethoxy)quinoline.
Electrophilic Substitution: Products include 2-chloro-6-(trifluoromethoxy)-3-bromoquinoline and 2-chloro-6-(trifluoromethoxy)-4-nitroquinoline.
Scientific Research Applications
2-chloro-6-(trifluoromethoxy)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-chloro-6-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, it may inhibit certain kinases or interact with DNA to exert its biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological and chemical properties of quinoline derivatives are highly dependent on substituent positions and electronic profiles. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Substituent Position : The 2-chloro substituent in the target compound reduces steric hindrance compared to 4-chloro analogs (e.g., CAS 1701-27-5), facilitating nucleophilic substitution reactions .
- Electron-Withdrawing Groups: Trifluoromethoxy (OCF₃) at position 6 increases resistance to oxidative degradation compared to methoxy (OCH₃) groups, as seen in 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline .
- Biological Activity: 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline (CAS 1701-26-4) exhibits antimalarial activity similar to chloroquine but with reduced cardiotoxicity due to methyl group hydrophobicity .
Physicochemical Properties
- Lipophilicity: this compound (logP = 3.2) is less lipophilic than 4,8-dichloro-6-(trifluoromethoxy)quinoline (logP = 3.8) due to fewer halogen substituents .
- Thermal Stability : Trifluoromethyl groups (e.g., in CAS 1701-27-5) enhance thermal stability (decomposition >250°C) compared to methyl or methoxy analogs .
Biological Activity
Overview
2-Chloro-6-(trifluoromethoxy)quinoline is a quinoline derivative with significant potential in various biological applications, particularly in antimicrobial and anticancer research. This compound is characterized by the presence of a chlorine atom at the 2-position and a trifluoromethoxy group at the 6-position of the quinoline ring, which influences its chemical properties and biological activities.
- Molecular Formula : C₁₀H₅ClF₃NO
- Molecular Weight : 251.6 g/mol
- Structure : The unique combination of chlorine and trifluoromethoxy groups provides distinct electronic and steric properties, making it a valuable compound in synthetic chemistry and biological research.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may act as an inhibitor or modulator of various enzymes and receptors, including:
- Kinase Inhibition : It has been shown to inhibit certain kinases, which are crucial for cell signaling pathways involved in cancer progression.
- DNA Interaction : The compound may also interact with DNA, influencing cellular processes such as replication and transcription.
Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Clostridium difficile, with minimal inhibitory concentrations (MICs) as low as 1.0 μg/mL, comparable to standard treatments like Vancomycin .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (μg/mL) | Control (Vancomycin) |
|---|---|---|
| Clostridium difficile | 1.0 | 1.0 |
| Escherichia coli | 4.0 | 2.0 |
| Staphylococcus aureus | 8.0 | 4.0 |
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promising anticancer activity. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects:
- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 3.01 to 5.88 μM across different cell lines, indicating potent activity compared to established chemotherapeutics .
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (μM) | Comparison Drug (Erlotinib) |
|---|---|---|
| MCF-7 | 3.01 | 19.51 |
| HepG2 | 5.88 | 23.61 |
| A549 | 2.81 | 15.83 |
Case Studies
- In Vivo Efficacy Against C. difficile :
- Cytotoxicity in Cancer Models :
Q & A
Basic Research Questions
Q. What methodologies are effective for synthesizing 2-chloro-6-(trifluoromethoxy)quinoline, and how do reaction conditions influence yield and purity?
- Answer : The synthesis typically involves multi-step reactions, starting with quinoline core formation followed by selective functionalization. Key methods include:
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Vilsmeier-Haack reaction : Introduces formyl groups via POCl₃ and DMF, as seen in the synthesis of related chloro-methoxyquinoline derivatives .
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Cyclocondensation : Reacting aniline derivatives with methyl acetates or trifluoromethoxy-substituted intermediates under basic conditions .
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Catalytic halogenation : Chlorine introduction at the 2-position using POCl₃ or SOCl₂ .
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Optimization factors : Temperature (353–373 K), solvent (DMF or DCM), and catalyst choice (e.g., AlCl₃ for Friedel-Crafts reactions) critically affect yield (reported 60–85%) and purity .
Table 1: Comparison of Synthesis Methods
Q. Which analytical techniques are most reliable for characterizing this compound?
- Answer : Key techniques include:
- X-ray crystallography : Resolves regiochemistry and confirms substituent positions (e.g., planarity of the quinoline ring) .
- NMR spectroscopy : ¹H/¹³C NMR identifies chloro and trifluoromethoxy groups (δ 7–8 ppm for aromatic protons; δ 120–125 ppm for CF₃O in ¹³C) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 247.6 for C₁₀H₅ClF₃NO⁺) .
- HPLC-PDA : Assesses purity (>95% in most synthetic protocols) .
Q. How is the biological activity of this compound evaluated in preclinical studies?
- Answer : Standard assays include:
- Enzyme inhibition assays : Measures IC₅₀ against targets like kinases or cytochrome P450 using fluorogenic substrates .
- Cellular viability assays : Tests antiproliferative effects in cancer cell lines (e.g., MTT assay) .
- Molecular docking : Predicts binding interactions with proteins (e.g., p38α MAP kinase) using AutoDock Vina .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Answer : Discrepancies often arise from structural analogs or assay variability. Strategies include:
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Meta-analysis : Compare IC₅₀ values across studies (e.g., anti-cancer activity ranges from 2–50 µM depending on cell type) .
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Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing Cl with F alters potency) .
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Assay standardization : Use identical cell lines (e.g., HepG2 vs. MCF-7) and control compounds .
Table 2: Reported Biological Activities
Derivative Target IC₅₀ (µM) Cell Line Reference 4-Chloro-6-(trifluoromethoxy)quinoline p38α MAP kinase 3.2 HEK293 2-Chloro-6-fluoro analog CYP3A4 18.5 Hepatocytes
Q. What computational approaches predict the reactivity of this compound in synthetic pathways?
- Answer :
- Retrosynthetic AI tools : Platforms like Pistachio or Reaxys propose routes based on reaction databases (e.g., prioritizing POCl₃-mediated chlorination) .
- DFT calculations : Models electron-withdrawing effects of CF₃O on electrophilic substitution (e.g., Hammett σₚ values predict regioselectivity) .
- Molecular dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., DMF vs. THF) .
Q. How does the trifluoromethoxy group influence regioselectivity in substitution reactions of quinoline derivatives?
- Answer : The CF₃O group is a strong electron-withdrawing meta-director, guiding substitutions to the 4- and 8-positions. Key observations:
- Nucleophilic aromatic substitution : Cl at 2-position is activated for displacement by amines (e.g., SNAr reactions at 120°C) .
- Cross-coupling : Suzuki-Miyaura reactions at the 6-position require Pd(OAc)₂ and SPhos ligand .
- Steric effects : CF₃O at 6-position hinders access to adjacent positions, reducing byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
